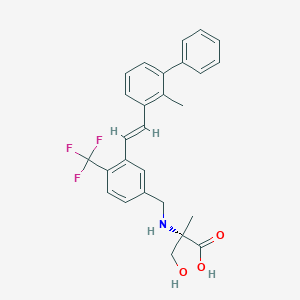

Menin-MLL inhibitor 20

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la Menin-MLL 20 est une petite molécule conçue pour inhiber l'interaction entre les protéines Menin et leucémie à lignées mixtes (MLL). Cette interaction est cruciale dans le développement de certains types de leucémie, en particulier ceux impliquant des réarrangements du gène MLL. En perturbant cette interaction, l'inhibiteur de la Menin-MLL 20 vise à arrêter la progression de la leucémie et à offrir potentiellement une nouvelle approche thérapeutique pour les patients atteints de cette maladie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Méthodes de production industrielle

La production industrielle de l'inhibiteur de la Menin-MLL 20 impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de la Menin-MLL 20 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes ou d'autres composés contenant de l'oxygène.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène pour former des composés réduits.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophile

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'inhibiteur de la Menin-MLL 20 comprennent :

Catalyseurs au palladium : Pour les réactions de couplage.

Nucléophiles : Comme les amines ou les thiols pour les réactions de substitution.

Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium pour les réactions d'oxydation

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'inhibiteur de la Menin-MLL 20 avec des groupes fonctionnels modifiés qui peuvent améliorer ou modifier son activité biologique .

Applications de la recherche scientifique

L'inhibiteur de la Menin-MLL 20 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme un composé outil pour étudier l'interaction entre les protéines Menin et MLL et pour développer de nouveaux inhibiteurs avec des propriétés améliorées

Biologie : Employé dans des essais cellulaires pour étudier le rôle des interactions Menin-MLL dans les processus cellulaires et les états pathologiques

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la leucémie, en particulier chez les patients présentant des réarrangements MLL

Industrie : Potentiellement utilisé dans le développement de tests diagnostiques et de plateformes de criblage pour de nouveaux inhibiteurs de la Menin-MLL

Mécanisme d'action

L'inhibiteur de la Menin-MLL 20 exerce ses effets en se liant à la protéine Menin et en empêchant son interaction avec les protéines MLL. Cette perturbation inhibe les voies de signalisation en aval qui favorisent la prolifération et la survie des cellules leucémiques. Les principales cibles moléculaires et les voies impliquées comprennent les gènes HOXA9 et MEIS1, qui sont essentiels pour l'activité leucémogène des protéines de fusion MLL .

Applications De Recherche Scientifique

Menin-MLL inhibitor 20 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the interaction between menin and MLL proteins and to develop new inhibitors with improved properties

Biology: Employed in cell-based assays to investigate the role of menin-MLL interactions in cellular processes and disease states

Medicine: Explored as a potential therapeutic agent for the treatment of leukemia, particularly in patients with MLL rearrangements

Industry: Potentially used in the development of diagnostic assays and screening platforms for new menin-MLL inhibitors

Mécanisme D'action

Menin-MLL inhibitor 20 exerts its effects by binding to the menin protein and preventing its interaction with MLL proteins. This disruption inhibits the downstream signaling pathways that promote the proliferation and survival of leukemia cells. Key molecular targets and pathways involved include the HOXA9 and MEIS1 genes, which are critical for the leukemogenic activity of MLL fusion proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

Plusieurs autres inhibiteurs de la Menin-MLL ont été développés, notamment :

Revumenib (SNDX-5613) : Un inhibiteur sélectif de la Menin ayant démontré son efficacité dans les essais cliniques

KO-539 (Ziftomenib) : Un autre inhibiteur de la Menin avec des résultats prometteurs dans les études de phase précoce

Unicité

L'inhibiteur de la Menin-MLL 20 est unique dans son affinité de liaison spécifique et sa sélectivité pour l'interaction Menin-MLL. Il a montré une activité puissante dans les modèles précliniques de leucémie et offre une structure chimique distincte par rapport aux autres inhibiteurs, ce qui peut se traduire par des différences en termes de pharmacocinétique et d'efficacité thérapeutique .

Propriétés

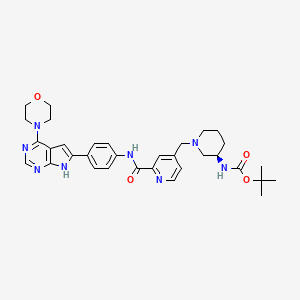

IUPAC Name |

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFHTFMFYAODPE-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)